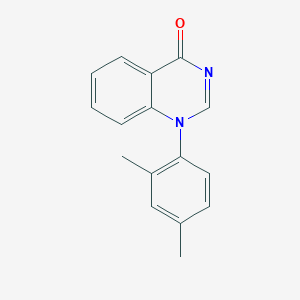
1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the 2,4-dimethylphenyl group enhances the compound’s pharmacological potential, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzamide with 2,4-dimethylbenzoyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Due to its potential anticancer and anti-inflammatory properties, it is investigated as a lead compound for drug development.
Industry: The compound’s derivatives are explored for use in various industrial applications, including as intermediates in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it may bind to receptors, modulating signal transduction pathways and exerting its pharmacological effects.
Comparación Con Compuestos Similares
Quinazolin-4(1H)-one: The parent compound without the 2,4-dimethylphenyl group.
2-Phenylquinazolin-4(1H)-one: A similar compound with a phenyl group instead of the 2,4-dimethylphenyl group.
4(3H)-Quinazolinone: Another quinazolinone derivative with different substitution patterns.
Uniqueness: 1-(2,4-Dimethylphenyl)quinazolin-4(1H)-one is unique due to the presence of the 2,4-dimethylphenyl group, which enhances its biological activity and pharmacological potential. This substitution pattern can lead to improved binding affinity to biological targets and increased selectivity, making it a valuable compound for drug discovery and development.
Propiedades
Fórmula molecular |
C16H14N2O |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
1-(2,4-dimethylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O/c1-11-7-8-14(12(2)9-11)18-10-17-16(19)13-5-3-4-6-15(13)18/h3-10H,1-2H3 |
Clave InChI |
FZENVXTXCPUULF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2C=NC(=O)C3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


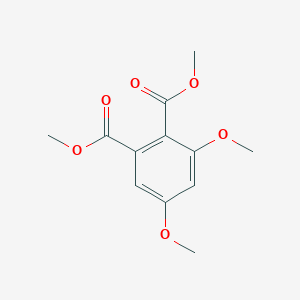



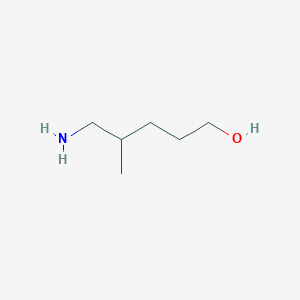
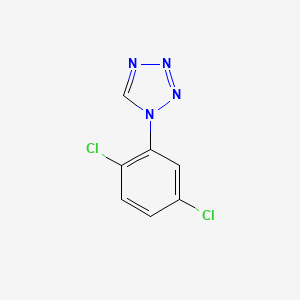
![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)


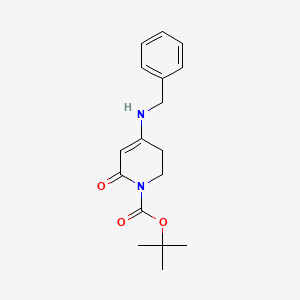

![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)


